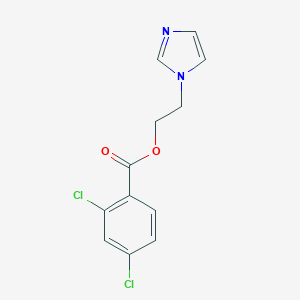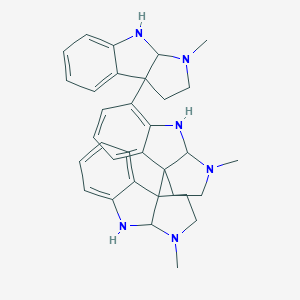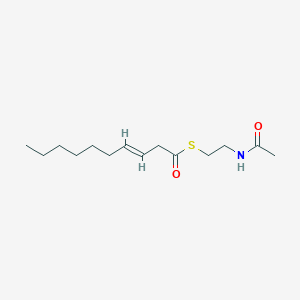
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal (TTSP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pentanal, which is a five-carbon aldehyde. The addition of trimethylsilyloxy (TMSO) groups to the pentanal molecule enhances its stability and solubility, making it an ideal candidate for various research applications.
Mécanisme D'action
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal works by reacting with the carbonyl group of aldehydes and ketones, forming a stable TMSO group. This reaction helps to protect the carbonyl group from further reactions and enhances its stability. The TMSO group can be easily removed using mild acidic conditions, allowing for the recovery of the original aldehyde or ketone.
Biochemical and Physiological Effects:
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been shown to have no significant biochemical or physiological effects. It is a stable compound that does not interact with biological systems, making it an ideal candidate for various research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in lab experiments is its stability and solubility. It can be easily synthesized and stored, making it readily available for use in various research applications. Additionally, the TMSO group enhances the stability of aldehydes and ketones, making them more reactive and easier to work with.
However, one of the limitations of using 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its cost. The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be expensive, which may limit its use in certain research applications. Additionally, the TMSO group can be difficult to remove from the aldehyde or ketone, which may require additional steps in the experimental procedure.
Orientations Futures
There are several future directions for the use of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal in scientific research. One potential application is its use in the synthesis of complex organic molecules. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used as a protecting group for aldehydes and ketones, allowing for the synthesis of complex molecules with enhanced stability and reactivity.
Another potential application is its use in drug discovery. 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal can be used to modify the structure of existing drugs, enhancing their stability and solubility. This modification can improve the effectiveness of the drug and reduce its side effects.
Conclusion:
In conclusion, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its stability and solubility make it an ideal candidate for various research applications, including organic synthesis and drug discovery. While there are limitations to its use, 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has several potential future directions that may lead to new discoveries and advancements in scientific research.
Méthodes De Synthèse
The synthesis of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal involves the reaction of pentanal with trimethylsilyl chloride in the presence of a base catalyst. The reaction results in the formation of the TMSO group on the pentanal molecule, producing 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal. This synthesis method is relatively straightforward and has been widely used in the production of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal for various research applications.
Applications De Recherche Scientifique
2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal has been extensively studied in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2,3,4,5-Tetrakis(trimethylsilyloxy)pentanal is its use as a reagent in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, which helps to enhance their stability and reactivity.
Propriétés
Numéro CAS |
18623-22-8 |
|---|---|
Formule moléculaire |
C17H42O5Si4 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrakis(trimethylsilyloxy)pentanal |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-16(21-25(7,8)9)17(22-26(10,11)12)15(13-18)20-24(4,5)6/h13,15-17H,14H2,1-12H3 |
Clé InChI |
DWTGGLMCGFIELV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC(C(C(C=O)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






